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Compound of Interest

6-(4-Nitro-pyrazol-1-yl)-hexan-2-
Compound Name:
one

cat. No.: B8607588

Application Note: High-Fidelity Synthesis of Apixaban Pyrazole Intermediates

Part 1: Executive Summary & Strategic Overview

The synthesis of Apixaban (Eliquis) hinges on the construction of its central 4,5,6,7-tetrahydro-
1H-pyrazolo[3,4-c]pyridine core.[1][2] While early medicinal chemistry routes utilized linear
construction, modern industrial processes employ a convergent [3+2] cycloaddition strategy.
This approach offers superior regioselectivity and yield but introduces specific process risks
regarding impurity carryover (particularly genotoxic nitrosamines) and crystallographic
polymorphism.

This guide details the preparation of the critical intermediate: Ethyl 1-(4-methoxyphenyl)-7-oxo-
6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
(herein referred to as Apixaban Ethyl Ester).[2]

Key Technical Challenges Addressed:

e Regiocontrol: Ensuring the correct orientation of the pyrazole ring during the Japp-
Klingemann/Cyclization sequence.

e Impurity Management: Control of N-nitroso impurities derived from the diazotization step.[2]

o Scalability: Replacing chromatographic purification with robust crystallization nodes.[2]
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Part 2: Retrosynthetic Logic & Pathway
Visualization

The most robust industrial route disconnects the pyrazole core into two primary building blocks:
e The Hydrazone (Electrophile): Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.[1][2]
» The Enamine (Nucleophile): A morpholine-activated lactam derivative.[2]

The convergence of these two fragments via a [3+2] cycloaddition followed by acid-mediated
elimination yields the target ethyl ester.
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Figure 1: Convergent retrosynthetic analysis of the Apixaban pyrazole core via [3+2]
cycloaddition.
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Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Chlorohydrazone
(Electrophile)

Identity: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS: 27143-07-3)[2]

Mechanism: Japp-Klingemann reaction.[2][3] The diazonium salt of p-anisidine attacks the
active methylene of ethyl 2-chloroacetoacetate, followed by deacetylation.[2]

Reagents:

p-Anisidine (1.0 eq)[2]

Sodium Nitrite (1.1 eq)[2]

Ethyl 2-chloroacetoacetate (1.0 eq)[2]

Hydrochloric Acid (conc.) / Water

Sodium Acetate (buffer)[2]

Ethanol/Water (solvent)[2]
Step-by-Step Methodology:
» Diazotization:

o Charge p-anisidine (12.3 g, 100 mmol) into a reactor containing HCI (30 mL) and water
(30 mL).

o Cool the suspension to -5°C to 0°C. Critical: Temperature control is vital to prevent
diazonium decomposition (phenol formation).[2]

o Add a solution of NaNO2 (7.6 g in 20 mL water) dropwise, maintaining internal temperature
<5°C. Stir for 30 min.

e Coupling:
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o In a separate vessel, dissolve ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) in ethanol
(50 mL) and water (50 mL).

o Buffer the solution with sodium acetate (approx. 20 g) to maintain pH 4-5. Cool to 0°C.[2]

o Transfer the cold diazonium salt solution into the buffered acetoacetate solution slowly
over 45 minutes.

* Isolation:
o Stir at 0-5°C for 2 hours, then allow to warm to room temperature (20—-25°C) for 1 hour.
o The product precipitates as a solid.[1] Filter the slurry.[1]
o Wash the cake with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).
o Drying: Vacuum dry at 40°C.[2]
o Expected Yield: 85-90%.[2]
o Appearance: Orange to reddish solid.[2]

Process Insight: The pH must be strictly controlled (pH 4-5). If too acidic, the coupling is
sluggish; if too basic, diazonium tars form.

Protocol B: The [3+2] Cycloaddition (Pyrazole

Formation)

Identity: Ethyl 1-(4-methoxyphenyl)-7-o0x0-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-
1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[1][2][4][5][6]

Mechanism: The chlorohydrazone (Protocol A) reacts with the morpholine enamine of the
lactam. The initial cycloaddition forms a pyrazoline intermediate, which undergoes elimination
of morpholine (driven by acid or heat) to aromatize the pyrazole ring.

Reagents:

e Chlorohydrazone (from Protocol A) (1.0 eq)[2]
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Morpholine Enamine Intermediate* (1.0 eq)[2]

o (3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one)[1][2]

Triethylamine (TEA) (2.0 eq) or K2CO3[2]

Solvent: Toluene or Ethyl Acetate (EtOAC)[1][2]

Catalyst: Trifluoroacetic acid (TFA) or HCI (for elimination phase)[2]

Step-by-Step Methodology:

e Coupling:

o Suspend the Morpholine Enamine (44.0 g, 100 mmol) and Chlorohydrazone (25.6 g, 100
mmol) in Toluene (500 mL).

o Add Triethylamine (28 mL, 200 mmol) dropwise. Exotherm Alert: Mild exotherm expected.

o Heat the reaction mixture to Reflux (110°C) with a Dean-Stark trap (optional, to remove
water if generated, though HCI is the primary byproduct).

o Hold at reflux for 6—8 hours.[2] Monitor by HPLC for consumption of the hydrazone.

e Elimination/Workup:

o Note: Often, the morpholine moiety is not fully eliminated under basic reflux. An acid wash
is required.[2]

o Cool to room temperature.[2] Add 4N HCI (100 mL) or dilute TFA. Stir vigorously for 2
hours. This hydrolyzes the morpholine adduct and ensures full aromatization to the
pyrazole.

o Separate the phases. Wash the organic (Toluene) layer with water (2 x 200 mL) and Brine
(200 mL).

o Crystallization:
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[e]

Concentrate the Toluene layer under vacuum to approx. 150 mL volume.

(¢]

Add Ethanol or Isopropanol (300 mL) and heat to dissolution.

[¢]

Cool slowly to 0-5°C to induce crystallization.

[¢]

Filter the off-white to pale yellow solid.[2]
e Yield & Purity:

o Expected Yield: 75-82%.[2]

o Purity: >98.5% (HPLC).[1][3][7]

Critical Process Parameter (CPP): The stoichiometry of the base (TEA) is critical to neutralize
the HCI generated during the initial alkylation step. Insufficient base leads to stalled conversion.

[2]

Part 4: Quality Control & Impurity Profile

The synthesis of this intermediate carries specific impurity risks that must be monitored before
proceeding to the final amidation step (conversion to Apixaban).[8]
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Impurity Type Origin Control Strategy
Steric bulk of the morpholine
) ) ) enamine usually directs
o Incorrect orientation during ) o
Regioisomer regioselectivity. Controlled by

[3+2] cycloaddition.[2]

maintaining low temperature

during initial addition.

N-Nitroso Species

Residual NaNO:2 from Protocol
A reacting with secondary

amines (morpholine).[2]

Critical: Ensure rigorous water
washing of the
Chlorohydrazone cake. Use
nitrite scavengers (e.g.,

ascorbic acid) if necessary.

Unreacted Hydrazone

Incomplete reaction or

decomposition.[2]

Monitor via HPLC.[2][7] Ensure
slight excess of Enamine if
Hydrazone is difficult to

remove.

Hydrolyzed Ester

Acid hydrolysis of the ethyl

ester during workup.

Maintain pH > 2 during the
acid wash step; minimize

contact time with strong acids.

Part 5: Analytical Reference Data

HPLC Method Conditions (Standard):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 um.

Mobile Phase A: 0.1% HsPOa4 in Water.[2]

Mobile Phase B: Acetonitrile.[2]

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 280 nm.[2]

Retention Time: Apixaban Ethyl Ester typically elutes at ~14-16 min; Regioisomer elutes

earlier.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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